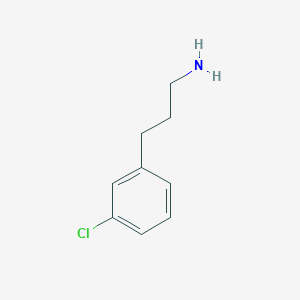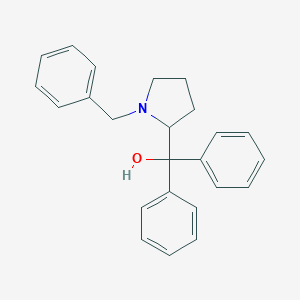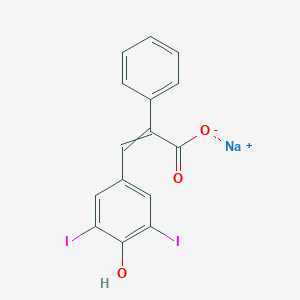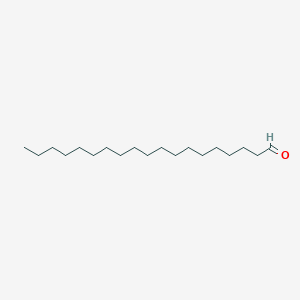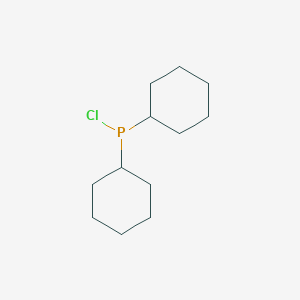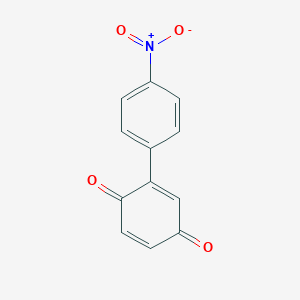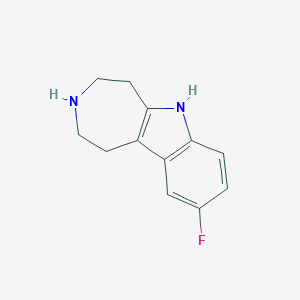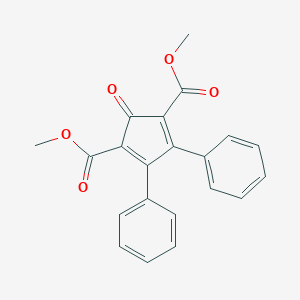![molecular formula C11H20O B095594 Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol CAS No. 16423-26-0](/img/structure/B95594.png)
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol, also known as Endo-THC, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of marijuana. Endo-THC has gained attention in the scientific community due to its potential medical applications, particularly in the treatment of pain, inflammation, and neurological disorders.
Mecanismo De Acción
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain sensation, inflammation, and immune function. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol acts as a partial agonist at these receptors, meaning that it can activate them to a certain extent but not fully, resulting in a less intense response compared to THC.
Efectos Bioquímicos Y Fisiológicos
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has several advantages as a research tool. It is a synthetic compound, which means that it can be produced in large quantities with high purity and consistency. This allows for more accurate and reproducible experiments. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol also has a similar structure to THC, which makes it a useful tool for studying the effects of cannabinoids on the body.
However, there are also limitations to using Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol in lab experiments. Its partial agonist activity means that it may not fully replicate the effects of THC on the body. Additionally, Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has a shorter half-life than THC, which means that its effects may not last as long.
Direcciones Futuras
There are several future directions for research on Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol. One area of interest is its potential as a treatment for pain and inflammation in conditions such as arthritis and neuropathic pain. Another area of research is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol, as well as its potential interactions with other drugs.
Métodos De Síntesis
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively functionalize the starting materials and produce the desired end product. The synthesis of Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been optimized to improve yields and reduce the number of steps required.
Aplicaciones Científicas De Investigación
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been the subject of extensive scientific research due to its potential medical applications. Studies have shown that Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of chronic pain, inflammation, and neurological disorders such as multiple sclerosis and Parkinson's disease.
Propiedades
Número CAS |
16423-26-0 |
|---|---|
Nombre del producto |
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol |
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h8-10,12H,3-7H2,1-2H3 |
Clave InChI |
DUINBOMGEZFPDK-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1CCO)C |
SMILES canónico |
CC1(C2CCC(C2)C1CCO)C |
Otros números CAS |
16423-26-0 16503-26-7 2226-08-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



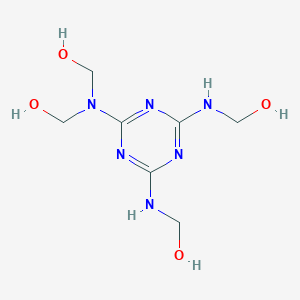
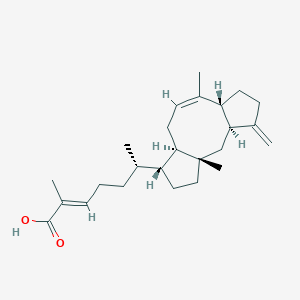
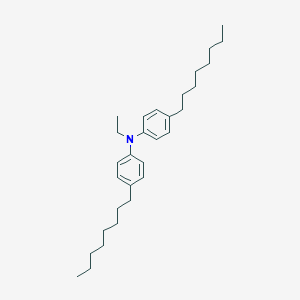
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)
![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
